(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a bromine and chlorine substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial to achieve high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of functionalized cyclopropane compounds.
Scientific Research Applications
(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and halogen substituents can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Uniqueness
(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
(1R,2R)-2-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCQYJDHVHNINE-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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